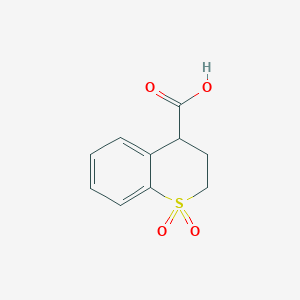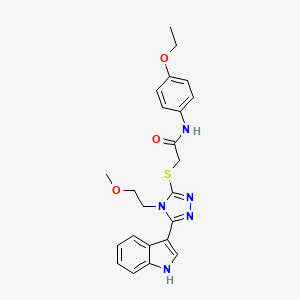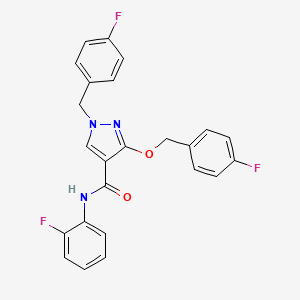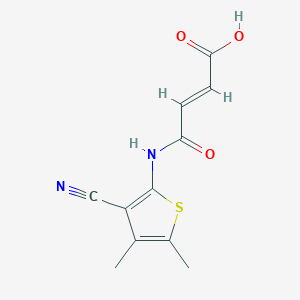
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol, also known as MPOPT, is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol is not fully understood. However, studies have shown that 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has been shown to have a number of biochemical and physiological effects. Studies have shown that 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol can induce apoptosis, or programmed cell death, in cancer cells. 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines that are involved in the inflammatory response. In addition, 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has also been shown to have low toxicity in animal studies. However, one limitation of using 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are a number of future directions for research on 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol. One area of research is in the development of more efficient synthesis methods for 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol. Another area of research is in the exploration of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol's potential as a therapeutic agent for other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol and its effects on different cell types.
合成法
The synthesis of 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol involves a multi-step process that includes the reaction of 3-methoxybenzaldehyde with malononitrile to form 3-methoxyphenylacetonitrile. This compound is then reacted with 2-chloro-5-methylpyrimidine to form 6-(3-methoxyphenyl)-2-chloro-4-methylpyrimidine. The final step involves the reaction of this compound with sodium sulfide and sodium methoxide to form 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol.
科学的研究の応用
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has been studied for its potential applications in scientific research. One of the areas of research is in the field of cancer treatment. Studies have shown that 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has anti-tumor activity and can inhibit the growth of cancer cells. 6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(3-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-19(23-21(28-14)15-7-4-3-5-8-15)13-29-22-24-18(12-20(26)25-22)16-9-6-10-17(11-16)27-2/h3-12H,13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOXQPYIJVZJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)pyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)




![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)
![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)
![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)
